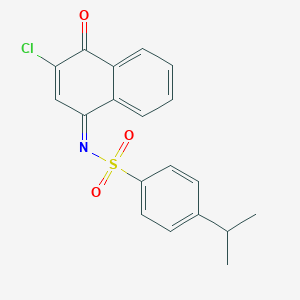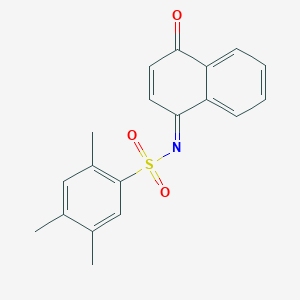
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide, also known as CAY10505, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CAY10505 belongs to the class of small molecules that can selectively inhibit the activity of certain enzymes, making it a promising candidate for drug development.
作用机制
The mechanism of action of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide involves the selective inhibition of certain enzymes, such as AKR1C3, by binding to their active sites. This leads to a decrease in the activity of these enzymes, which in turn affects various cellular processes, such as cell growth and survival.
Biochemical and Physiological Effects:
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation and induction of apoptosis, as mentioned above. Additionally, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been found to inhibit the activity of other enzymes, such as 5α-reductase, which is involved in the synthesis of dihydrotestosterone, a hormone that plays a role in the development of prostate cancer.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide in lab experiments is that it is a small molecule that can be easily synthesized and purified. Additionally, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been shown to have high selectivity for certain enzymes, making it a useful tool for studying their biological functions. One limitation of using N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide is that it may have off-target effects on other enzymes or cellular processes, which can complicate data interpretation.
未来方向
There are several future directions for research on N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide, including the development of more potent and selective inhibitors of AKR1C3 and other enzymes. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide in cancer and other diseases. Finally, the use of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide in combination with other drugs or therapies should be explored, as it may enhance their efficacy and reduce side effects.
合成方法
The synthesis of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide involves several steps, including the condensation of 3-chloro-4-hydroxy-1-naphthaldehyde with 4-isopropylbenzenesulfonamide, followed by the addition of a base to form the final product. The yield of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.
科学研究应用
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been studied extensively in the field of cancer research, as it has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and survival. For example, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been found to inhibit the activity of the enzyme AKR1C3, which is overexpressed in several types of cancer, including prostate, breast, and lung cancer. Inhibition of AKR1C3 by N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide has been shown to reduce cancer cell proliferation and induce apoptosis.
属性
IUPAC Name |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-12(2)13-7-9-14(10-8-13)25(23,24)21-18-11-17(20)19(22)16-6-4-3-5-15(16)18/h3-12H,1-2H3/b21-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFXZHXLRZYXBX-UZYVYHOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2-thiophenesulfonamide](/img/structure/B491734.png)

![Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491738.png)
![2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491749.png)
![Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491751.png)


![Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491778.png)
![Butyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491781.png)
![Pentyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491783.png)
![Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491784.png)
![Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491785.png)

![2-Methoxyethyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B491832.png)